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molecular formula C12H11BrO4 B1600897 Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate CAS No. 40155-54-2

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1600897
M. Wt: 299.12 g/mol
InChI Key: YAXZGVSOAFLCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637509B2

Procedure details

The title compound was prepared in the same manner as for intermediate 66 using sodium metal (0.404 g, 17.58 mmol), 1-(4-bromophenyl)ethanone (3.5 g, 17.58 mmol), and diethyl ethanedioate (2.384 mL, 17.58 mmol). The product was collected as 5.1 g (97%). LCMS E-S (M+H)=299.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.22-1.37 (m, 3H), 4.25 (d, J=6.57 Hz, 2H), 7.72 (m, 2H), 7.92 (m, 2H).
[Compound]
Name
intermediate 66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.384 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.[C:12](OCC)(=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH2:10][C:12](=[O:18])[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
intermediate 66
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.404 g
Type
reactant
Smiles
[Na]
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
2.384 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was collected as 5.1 g (97%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC(C(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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